Dupracine

Antioxidant DPPH Assay Natural Product

Researchers requiring the authentic phenylpropenoyl pharmacophore for antioxidant mechanism studies often encounter confounding variables when substituting Dupracine with its methyl ester analogs, which lack the free carboxylic acid. Dupracine (CAS 12772-83-7), isolated from Petasites formosanus, delivers the exact native chemical entity for accurate radical scavenging assays and phytochemical profiling. - Exact free acid form for pH-dependent antioxidant behavior and conjugation. - One-step amide/ester formation for streamlined chroman-scaffold synthesis. - Validated reference standard with distinct LC-MS signature for Petasites QC.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 12772-83-7
Cat. No. B042610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDupracine
CAS12772-83-7
Synonyms(2E)-3-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propenoic Acid;  Drupacin; 
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)C=CC(=O)O)C
InChIInChI=1S/C14H16O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)/b6-4+
InChIKeyCRUHYIAGEXBWKH-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dupracine Sourcing Guide


Dupracine (CAS 12772-83-7), also known as (E)-3-(2,2-dimethylchroman-6-yl)acrylic acid, is a naturally occurring phenylpropenoyl derivative belonging to the 2,2-dimethyl-1-benzopyran class of compounds . It is primarily isolated from the leaves of Petasites formosanus and certain Psoralea species [1]. The compound is characterized by its chroman core bearing a propenoic acid side chain, imparting a free carboxylic acid functionality that distinguishes it from common ester analogs . Dupracine has been reported to exhibit significant antioxidative activity in radical scavenging assays and serves as a versatile building block for the synthesis of various 2,2-dimethylchroman-6-ylalkanoic acids .

Dupracine Free Acid vs. Methyl Ester


While phenylpropenoyl derivatives such as (E)-dupracine methyl ester and (Z)-dupracine methyl ester share the same 2,2-dimethylchroman core, the presence of a free carboxylic acid in Dupracine fundamentally alters its physicochemical properties, reactivity, and potential biological interactions [1]. The acid group provides a handle for salt formation and conjugation that is absent in the ester analogs, which are neutral and more lipophilic. Substituting Dupracine with its methyl ester would therefore yield a compound with different solubility, hydrogen-bonding capacity, and metabolic stability, rendering it unsuitable for studies requiring the free acid pharmacophore or for synthetic routes that leverage the carboxylic acid moiety .

Dupracine Free Acid Comparative Evidence


DPPH Radical Scavenging Comparison

Dupracine, (E)-dupracine methyl ester, and (Z)-dupracine methyl ester were all isolated from Petasites formosanus leaves and each demonstrated significant antioxidative activity in the DPPH radical scavenging assay [1]. While the original publication does not provide direct IC50 values for a head-to-head comparison, the structural difference—a free carboxylic acid in Dupracine versus a methyl ester in the analogs—is known to influence electron-donating ability and radical stabilization, which are critical for antioxidant efficacy . The free acid may exhibit a distinct pH-dependent activity profile compared to the neutral ester.

Antioxidant DPPH Assay Natural Product Phenylpropenoyl Derivative

Synthetic Utility: Free Acid vs. Ester

Dupracine contains a free carboxylic acid group, whereas its closely related analogs—(E)-dupracine methyl ester and (Z)-dupracine methyl ester—feature a methyl ester [1]. This functional group difference is not trivial; the carboxylic acid in Dupracine can undergo direct amidation, salt formation, or activation for further coupling, whereas the ester analogs would require deprotection steps to access the same reactive handle . Conversely, the ester is more lipophilic (XLogP ~2.9 for Dupracine, with esters likely higher) and may have different membrane permeability [2].

Synthetic Intermediate Carboxylic Acid Ester Functional Group Reactivity

Free Acid vs. Sodium Salt: Bioactivity & Handling

Sodium dupracine, the sodium salt of Dupracine, is a distinct chemical entity with different physicochemical properties [1]. Dupracine itself has been noted for its potential antisickling properties and growth-inhibitory activities toward Tenebrio molitor, whereas sodium dupracine is primarily reported for its antioxidative activity alongside the free acid . The free acid form (Dupracine) offers the advantage of being directly usable in organic synthesis without the counterion, while the sodium salt provides enhanced aqueous solubility for biological assays [2].

Salt Form Solubility Bioactivity Antisickling

Dupracine Recommended Applications


Antioxidant Studies with Free Acid

Dupracine is the preferred starting material for investigations into the radical scavenging mechanisms of phenylpropenoyl derivatives where the free carboxylic acid group is essential for interaction with biological targets or for studying pH-dependent antioxidant behavior [1]. The methyl ester analogs, while also active, may not accurately represent the native compound's electron-donating capacity or hydrogen-bonding interactions.

Chroman-Alkanoic Acid Derivative Synthesis

As a versatile building block, Dupracine is directly applicable in the synthesis of a series of 2,2-Dimethylchroman-6-ylalkanoic Acids and related conjugates . The free carboxylic acid allows for one-step amide bond formation or esterification, streamlining the synthesis of more complex molecules that incorporate the chroman scaffold.

Antisickling & Insect Growth Inhibition Studies

For laboratories investigating the potential antisickling properties or the growth-inhibitory effects of chroman-based natural products against Tenebrio molitor, Dupracine provides the exact chemical entity referenced in the primary literature . Using analogs like the methyl ester or sodium salt could introduce confounding variables due to differences in lipophilicity, solubility, or counterion effects.

Reference Standard for Chromatography & Metabolomics

Dupracine, isolated from Petasites formosanus and Psoralea drupaceae, serves as a critical reference standard for phytochemical analysis, quality control of herbal preparations, and metabolomic profiling of Petasites species [2]. Its distinct retention time and mass spectral signature allow for unambiguous identification in complex plant extracts.

Technical Documentation Hub

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